

# Deleobuvir: A Comparative Meta-Analysis of Clinical Trials in Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Deleobuvir** (formerly BI 207127) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was developed by Boehringer Ingelheim as a potential component of interferon-free treatment regimens for chronic HCV infection. However, its development was discontinued in December 2013 due to insufficient efficacy, particularly in patients with HCV genotype 1a.[1] This guide provides a meta-analysis of the key clinical trial data for **Deleobuvir**, comparing its performance with other direct-acting antiviral agents of its era.

#### **Mechanism of Action**

**Deleobuvir** is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, a key enzyme in viral replication.[2][3] This binding induces a conformational change in the enzyme, rendering it inactive and thus inhibiting viral RNA synthesis.[3][4] This mechanism of action is distinct from nucleoside/nucleotide inhibitors like sofosbuvir, which act as chain terminators after being incorporated into the growing RNA strand.[2][3]

# **Key Clinical Trials and Efficacy Data**

The primary evaluation of **Deleobuvir** was conducted in the SOUND-C series of clinical trials, where it was most commonly administered in combination with the HCV NS3/4A protease inhibitor faldaprevir and ribavirin.



### **SOUND-C2 Study**

The SOUND-C2 trial was a phase 2b study that investigated various treatment durations and dosing regimens of faldaprevir and **deleobuvir**, with and without ribavirin, in treatment-naive patients with HCV genotype 1.[5][6]

Table 1: Sustained Virologic Response (SVR12) Rates in the SOUND-C2 Study[5][6]

| Treatment Arm                                  | Duration | Genotype 1a<br>SVR12 | Genotype 1b<br>SVR12 | Overall SVR12 |
|------------------------------------------------|----------|----------------------|----------------------|---------------|
| Faldaprevir +<br>Deleobuvir TID +<br>Ribavirin | 16 weeks | 47%                  | 63%                  | 57%           |
| Faldaprevir +<br>Deleobuvir TID +<br>Ribavirin | 28 weeks | 53%                  | 76%                  | 67%           |
| Faldaprevir +<br>Deleobuvir TID +<br>Ribavirin | 40 weeks | 48%                  | 67%                  | 60%           |
| Faldaprevir +<br>Deleobuvir BID +<br>Ribavirin | 28 weeks | 70%                  | 85%                  | 79%           |
| Faldaprevir + Deleobuvir TID (Ribavirin-free)  | 28 weeks | 40%                  | 36%                  | 39%           |

TID: three times daily; BID: twice daily

The results of the SOUND-C2 study highlighted the significantly lower efficacy of the **Deleobuvir**-based regimen in patients with HCV genotype 1a compared to genotype 1b.[5] The addition of ribavirin was also shown to be crucial for achieving higher SVR rates.[5]

## **SOUND-C3 Study**



The SOUND-C3 study further evaluated a 16-week regimen of faldaprevir, **deleobuvir**, and ribavirin in treatment-naive patients with HCV genotype 1a (limited to those with the favorable IL28B CC genotype) and genotype 1b.[7][8]

Table 2: Sustained Virologic Response (SVR12) Rates in the SOUND-C3 Study[7][8]

| Patient Group                      | Treatment Regimen                       | Duration | SVR12 Rate |
|------------------------------------|-----------------------------------------|----------|------------|
| Genotype 1a (IL28B<br>CC)          | Faldaprevir +<br>Deleobuvir + Ribavirin | 16 weeks | 17%        |
| Genotype 1b                        | Faldaprevir +<br>Deleobuvir + Ribavirin | 16 weeks | 95%        |
| Patients with Cirrhosis (all GT1b) | Faldaprevir +<br>Deleobuvir + Ribavirin | 16 weeks | 100% (4/4) |

The SOUND-C3 trial confirmed the poor virologic response in genotype 1a patients, even in a population expected to be more responsive to treatment.[7][8] Conversely, the regimen demonstrated high efficacy in patients with genotype 1b, including those with cirrhosis.[7][8]

## Safety and Tolerability

Across the clinical trials, the combination of **deleobuvir**, faldaprevir, and ribavirin was generally well-tolerated. The most frequently reported adverse events of at least moderate intensity were anemia, nausea, vomiting, and fatigue.[7] In the SOUND-C2 study, discontinuations due to adverse events ranged from 6-12% across the different treatment arms.[9]

# **Comparison with Other HCV Inhibitors**

Direct comparative trials between **Deleobuvir**-based regimens and other direct-acting antiviral agents are unavailable due to the early termination of **Deleobuvir**'s development. However, a comparison of SVR rates from contemporaneous clinical trials provides context for its performance.

Table 3: Comparison of SVR12 Rates of **Deleobuvir**-based Regimens with Other HCV Treatments in Genotype 1



| Treatment Regimen                           | Key Clinical Trial | Patient Population                   | SVR12 Rate |
|---------------------------------------------|--------------------|--------------------------------------|------------|
| Deleobuvir + Faldaprevir + Ribavirin (GT1b) | SOUND-C3           | Treatment-Naive                      | 95%[7][8]  |
| Sofosbuvir + Peginterferon + Ribavirin      | NEUTRINO           | Treatment-Naive                      | 90%[10]    |
| Simeprevir + Peginterferon + Ribavirin      | QUEST-1            | Treatment-Naive                      | 80%[11]    |
| Daclatasvir +<br>Sofosbuvir                 | ALLY-2             | Treatment-Naive & Experienced        | 96%        |
| Sofosbuvir +<br>Simeprevir                  | COSMOS             | Treatment-Naive &<br>Null Responders | 92%[12]    |

It is important to note that patient populations and trial designs varied across these studies. However, the data suggests that while the **Deleobuvir**-based regimen was highly effective for genotype 1b, other emerging interferon-free regimens at the time, such as those including sofosbuvir, demonstrated high efficacy across both major genotype 1 subtypes and in more diverse patient populations.

# Experimental Protocols SOUND-C2 Study Protocol

- Study Design: A multicenter, open-label, randomized phase 2b study.
- Participants: 362 treatment-naive patients with chronic HCV genotype 1 infection, including those with compensated cirrhosis.[5][6]
- Treatment Arms:
  - Faldaprevir 120 mg once daily + Deleobuvir 600 mg three times daily + weight-based
     Ribavirin for 16, 28, or 40 weeks.



- Faldaprevir 120 mg once daily + Deleobuvir 600 mg twice daily + weight-based Ribavirin for 28 weeks.
- Faldaprevir 120 mg once daily + **Deleobuvir** 600 mg three times daily (ribavirin-free) for 28 weeks.[5][6]
- Primary Endpoint: Sustained virologic response 12 weeks after the end of treatment (SVR12).[5]

### **SOUND-C3 Study Protocol**

- Study Design: A multicenter, open-label Phase 2b study.[7]
- Participants: Treatment-naive patients with chronic HCV genotype 1a (IL28B CC genotype only) and genotype 1b, including those with compensated liver disease.[7][8]
- Treatment Regimen: Faldaprevir 120 mg once daily, **Deleobuvir** 600 mg twice daily, and weight-based ribavirin for 16 weeks.[7]
- Primary Endpoint: Sustained virologic response 12 weeks after completion of therapy (SVR12).[7]

## **Visualizations**





#### Click to download full resolution via product page

Caption: Simplified Hepatitis C Virus (HCV) lifecycle within a hepatocyte.



Click to download full resolution via product page

Caption: Mechanism of action of **Deleobuvir** on HCV NS5B polymerase.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor Wikipedia [en.wikipedia.org]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with chronic hepatitis C virus infection and advanced liver fibrosis or cirrhosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferon-free treatment of chronic hepatitis C with faldaprevir, deleobuvir and ribavirin: SOUND-C3, a Phase 2b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Positive Interim Results from Interferon-Free Phase 2b SOUND-C2 Study with Boehringer Ingelheim's Two Investigational HCV Direct Acting Antivirals Presented at AASLD - press release [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sofosbuvir and Simeprevir Combination Therapy for HCV Genotype 1 Infection: Results
  of a Single-Center VA Experience PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deleobuvir: A Comparative Meta-Analysis of Clinical Trials in Hepatitis C Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103036#meta-analysis-of-clinical-trials-involving-deleobuvir]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com